molecular formula C27H32N2NaO6S2 B1672619 Isosulfan blue CAS No. 68238-36-8

Isosulfan blue

Cat. No.: B1672619
CAS No.: 68238-36-8
M. Wt: 567.7 g/mol
InChI Key: AVZOEHZTSPLXBS-UHFFFAOYSA-N
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Description

Isosulfan blue is a synthetic visual lymphatic imaging agent used primarily in medical diagnostics. It is a member of the triphenylmethane dye family and is known for its vibrant blue color. This compound is particularly useful in sentinel lymph node mapping, which helps in identifying the first lymph node that cancer cells are likely to spread to from a primary tumor .

Mechanism of Action

Target of Action

Isosulfan Blue, a synthetic visual lymphatic imaging agent, primarily targets the lymphatic system . It is used to delineate the lymphatic vessels draining the region of injection . The compound’s primary role is to aid in the surgical identification of tumor sentinel nodes, which stain blue .

Mode of Action

this compound is injected into the periphery of the tumor site, where it localizes to the lymphatic system . Following subcutaneous administration, this compound binds to serum proteins and is selectively picked up by the lymphatic vessels . This results in the lymphatic vessels being delineated by the blue dye .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the lymphatic system. The compound is absorbed through lymphatic channels and vascular beds near tumor sites . This allows for the visualization and mapping of the lymphatic vessels, aiding in the identification of sentinel nodes in the lymphatic system .

Pharmacokinetics

Upon subcutaneous administration, this compound demonstrates a certain degree of absorption. Approximately 34% is absorbed in 30 minutes, 69% in 1 hour, and 100% after 24 hours . The compound is excreted primarily through feces (90%) and urine (10%) . It’s important to note that the urine may be blue for a period of time following administration .

Result of Action

The primary result of this compound’s action is the staining of the lymphatic vessels and sentinel nodes, which aids in their identification during surgical procedures . This is particularly useful in the case of tumor surgeries, where the identification of sentinel nodes is crucial .

Action Environment

The action of this compound can be influenced by various environmental factors. Additionally, the compound’s interference with measurements of oxygen saturation in peripheral blood by pulse oximetry can cause falsely low readings . Therefore, the environment in which this compound is administered and the conditions under which its effects are measured can significantly impact its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Isosulfan Blue, upon subcutaneous administration, binds to serum proteins and is picked up by the lymphatic vessels . This allows the lymphatic vessels to be delineated by the blue dye . The dye stains lymph nodes and lymph arteries, and when injected into the tumor’s periphery, it localizes to the lymphatic system, making it possible to identify sentinel nodes that have been stained blue by the tumor .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is used to establish lymphatic vessel boundaries when administered intravenously . The lymph nodes and lymph vessels are stained blue after being injected with the dye . By using the contrast between lymph nodes and vessels, doctors are able to detect serious autoimmune diseases such as lymphedema, chyluria, chylous ascites, and chylothorax .

Molecular Mechanism

The mechanism of action of this compound involves its binding to serum proteins following subcutaneous administration . It is then picked up by the lymphatic vessels, thus delineating the lymphatic vessels . When this compound is injected into the periphery of the tumor site, it localizes to the lymphatic system and aids in the surgical identification of tumor sentinel nodes which stain blue .

Temporal Effects in Laboratory Settings

It is known that the dye is highly significant for medical use and can only be used under strict prescription by a doctor

Dosage Effects in Animal Models

Long-term studies in animals have not been performed to evaluate the carcinogenic potential of this compound .

Metabolic Pathways

It is known that this compound is excreted unchanged in the urine

Transport and Distribution

Following subcutaneous administration, this compound binds to serum proteins and is picked up by the lymphatic vessels . Thus, the lymphatic vessels are delineated by the blue dye . This indicates that this compound is transported and distributed within cells and tissues via the lymphatic system.

Subcellular Localization

Given its role in staining lymph nodes and lymph vessels, it can be inferred that it localizes to the lymphatic system within cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of isosulfan blue involves several steps, starting with the sulfonation of 2-chlorobenzaldehyde to produce 2-chlorobenzaldehyde-5-sulfonic acid. This intermediate is then treated with sodium sulfite to yield benzaldehyde-2,5-disulfonic acid. The final step involves the condensation of this intermediate with an alkylated aryl amine to produce the this compound compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is often purified using crystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Isosulfan blue primarily undergoes substitution reactions due to the presence of reactive sulfonic acid groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted triphenylmethane dyes .

Scientific Research Applications

Isosulfan blue has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isosulfan blue is unique due to its high purity and specific application in sentinel lymph node mapping. Unlike methylene blue and patent blue V, this compound has a higher affinity for lymphatic vessels, making it more effective in visualizing lymphatic drainage .

Properties

Key on ui mechanism of action

Isosulfan Blue is injected into the periphery of the tumor site, it localizes to the lymphatic system and aids in the surgical identification of tumor sentinel nodes which stain blue.

CAS No.

68238-36-8

Molecular Formula

C27H32N2NaO6S2

Molecular Weight

567.7 g/mol

IUPAC Name

sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate

InChI

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-19-24(36(30,31)32)17-18-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);

InChI Key

AVZOEHZTSPLXBS-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-].[Na]

Appearance

Solid powder

Color/Form

Blue-green liquid

Key on ui other cas no.

68238-36-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Dark bluish-green powder. Solubility in water, 30 mg/mL at 25 °C;  solubility in ethylene glycol monomethyl ether 30 mg/mL;  in ethanol 7 mg/mL. UV max 635 nm in water /Acid Blue 1/

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

P-4125; P-1888; Lymphazurin; Isosulfan Blue; Disulphin blau; 2,5-Disulfophenyl isomer; PATENT BLUE VIOLET F & D VERSION; PATENT BLUE V (V F) (C.I. no 42045 ); 2-{[4-(Diethylamino)phenyl][4-(diethyliminio)-2,5-cyclohexadien-1-ylidene]methyl}-1,4-benzenedisulfonate; sodium,2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate

vapor_pressure

1.87X10-36 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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